molecular formula C9H11IN2O2 B13326262 Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate

Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B13326262
M. Wt: 306.10 g/mol
InChI Key: DNVDIVRSMYBXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a tetrahydropyridine ring system. Key substituents include an iodine atom at position 3 and a methyl ester group at position 5. The molecular formula is C₁₀H₁₁IN₂O₂, with a molecular weight of 302.6 g/mol . The iodine atom serves as a versatile functional group for cross-coupling reactions (e.g., Negishi coupling), making this compound a critical intermediate in synthesizing C(sp³)-enriched drug candidates . Its ester group enhances solubility and facilitates further derivatization.

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H11IN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h5-6H,2-4H2,1H3

InChI Key

DNVDIVRSMYBXEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=C(C=N2)I)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Substituents : Formyl (-CHO) at position 3, methyl ester (-COOCH₃) at position 5.
  • Molecular Weight : 204.18 g/mol .
  • Key Differences : The formyl group replaces iodine, reducing steric bulk and altering reactivity. While iodine enables cross-coupling, the formyl group is reactive in condensations or nucleophilic additions.
  • Applications : Precursor for synthesizing imines or hydrazones; discontinued commercially but used in lab-scale reactions .
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Substituents: Isoxazole ring (linked via diethylaminomethyl) at position 3, phenyl group at position 2, ethyl ester (-COOCH₂CH₃) at position 5.
  • Molecular Weight : ~377.43 g/mol (calculated).
  • The ethyl ester may offer slower hydrolysis compared to methyl esters.
  • Applications: Explored for antitumor activity due to the isoxazole moiety’s known pharmacological relevance .

Core Structure Variations

4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • Substituents: Cyano (-CN) at position 5, methyl (-CH₃) at position 3.
  • Core Structure : Pyrazolo[3,4-b]pyridine (vs. [1,5-a] in the target compound).
  • Key Differences: The fused pyridine ring orientation ([3,4-b] vs. [1,5-a]) alters electronic properties and binding interactions.
  • Applications : Synthetic intermediate for kinase inhibitors or other bioactive molecules .

Therapeutic Derivatives

5-Methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
  • Substituents : Isoxazole-4-carboxamide at position 5, methyl group at position 5.
  • Molecular Weight : 246.27 g/mol .
  • Key Differences : Carboxamide replaces the ester, improving hydrogen-bonding capacity and metabolic stability.
  • Applications : Investigated as a TLR7-9 antagonist for treating systemic lupus erythematosus (SLE) .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate I (3), COOCH₃ (5) 302.6 Iodo, ester Cross-coupling reactions, drug intermediates
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate CHO (3), COOCH₃ (5) 204.18 Formyl, ester Precursor for condensations
Ethyl 3-(isoxazolyl)-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Isoxazolyl (3), Ph (2) ~377.43 Isoxazole, phenyl Antitumor research
5-Cyano-3-methylpyrazolo[3,4-b]pyridine CN (5), CH₃ (3) ~293.3 Cyano, methyl Kinase inhibitor intermediates
5-Methyl-N-(tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CONH-isoxazolyl (5) 246.27 Carboxamide, isoxazole TLR antagonists for SLE

Biological Activity

Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with biological targets, and implications for drug development.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C9_9H11_{11}IN2_2O2_2
  • Molecular Weight : 306.1 g/mol
  • IUPAC Name : this compound

The presence of an iodine substituent significantly influences its chemical reactivity and biological activity. The unique fused pyrazole and pyridine ring system enhances its potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown effectiveness against a range of pathogens:

Pathogen Type Activity Observed
BacteriaEffective against Gram-positive and Gram-negative strains
FungiNotable antifungal activity observed in laboratory settings

The compound's structural features allow it to interact with microbial enzymes and disrupt their function.

Interaction with Biological Targets

The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications. It has been investigated for interactions with various targets:

  • Enzymes : It has shown the capacity to inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound may interact with receptors related to inflammation and cancer pathways.

These interactions suggest that this compound could serve as a lead compound in the design of new therapeutics.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antitumor effects by targeting specific cancer cell lines. The combination of these compounds with established chemotherapeutic agents like doxorubicin showed enhanced cytotoxicity in breast cancer models (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may contribute to reducing inflammation through modulation of cytokine production .
  • Synergistic Effects : In vitro studies indicated that when combined with other agents, methyl 3-iodo derivatives can enhance therapeutic efficacy while minimizing side effects. This synergistic potential is particularly relevant in cancer treatment strategies .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrazolo[1,5-a]pyridine core using hydrazine derivatives and cyclic ketones.
  • Iodination : Introduction of the iodine substituent via electrophilic substitution or metal-catalyzed coupling (e.g., using N-iodosuccinimide or iodine monochloride).
  • Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions or via dimethyl sulfate .
    Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity during iodination. Monitor progress via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring saturation. For example, protons on the tetrahydropyridine ring appear as multiplet signals between δ 1.5–2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to assign absolute configuration, particularly if chiral centers are present .

Q. What are the primary reactivity considerations for this compound?

  • Electrophilic Substitution : The iodine atom directs further functionalization (e.g., Suzuki coupling for aryl group introduction).
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).
  • Thermal Stability : Avoid prolonged heating above 150°C to prevent decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this scaffold?

A Rh-catalyzed asymmetric reductive dearomatization strategy can be employed:

  • Catalytic System : Use [Rh(COD)Cl]2_2 with chiral phosphine ligands (e.g., (R)-BINAP) to induce enantioselectivity.
  • Substrate Design : Prochiral pyrazolo[1,5-a]pyrimidine precursors are partially reduced to generate chiral tetrahydropyrazolo intermediates.
  • Optimization : Adjust pressure (H2_2) and solvent (THF/MeOH) to achieve >90% enantiomeric excess (ee) .

Q. How does the iodine substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Binding Affinity : The iodine atom enhances hydrophobic interactions with target proteins (e.g., kinases, GPCRs).
  • Metabolic Stability : Iodinated compounds often exhibit slower oxidative metabolism compared to bromo/chloro analogs.
  • In Vivo Imaging : The 125^{125}I isotope enables radiolabeling for pharmacokinetic tracking .
    Experimental Design : Compare IC50_{50} values of iodinated vs. non-iodinated analogs in enzyme inhibition assays .

Q. What methodologies are recommended for assessing in vivo efficacy?

  • Pharmacokinetic Profiling : Administer the compound intravenously (IV) or orally (PO) in rodent models; collect plasma samples for LC-MS/MS analysis to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
  • Disease Models : Use xenograft mice for anticancer studies or LPS-induced inflammation models for immunomodulatory evaluation.
  • Dosage Optimization : Conduct dose-ranging studies (1–50 mg/kg) to balance efficacy and toxicity .

Q. How can computational chemistry aid in optimizing this compound for target selectivity?

  • Molecular Docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) to prioritize substituents.
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological data across studies?

  • Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (desiccated, -20°C).
  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Meta-Analysis : Pool data from independent studies using fixed-effects models to identify consensus trends .

Q. What advanced techniques characterize polymorphic forms of this compound?

  • PXRD : Distinguish crystalline vs. amorphous phases.
  • DSC : Measure melting points and thermal transitions.
  • Solid-State NMR : Resolve hydrogen-bonding networks in different polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.